molecular formula C13H10BrI B2563047 1-[Bromo(phenyl)methyl]-3-iodobenzene CAS No. 1344068-04-7

1-[Bromo(phenyl)methyl]-3-iodobenzene

Cat. No.: B2563047
CAS No.: 1344068-04-7
M. Wt: 373.031
InChI Key: HMECBWGZAJVMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bromo(phenyl)methyl]-3-iodobenzene is an organic compound with the molecular formula C13H10BrI. It is a halogenated aromatic compound, featuring both bromine and iodine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bromo(phenyl)methyl]-3-iodobenzene typically involves halogenation reactions. One common method is the bromination of 3-iodotoluene, followed by a Friedel-Crafts alkylation reaction to introduce the phenylmethyl group. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and a brominating agent like bromine (Br2) or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[Bromo(phenyl)methyl]-3-iodobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[Bromo(phenyl)methyl]-3-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-iodobenzene: Lacks the phenylmethyl group, making it less versatile in certain reactions.

    1-Chloro-3-iodobenzene: Similar structure but with chlorine instead of bromine, affecting its reactivity.

    1-[Bromo(phenyl)methyl]-4-iodobenzene: Positional isomer with different reactivity due to the position of the iodine atom.

Uniqueness

1-[Bromo(phenyl)methyl]-3-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The phenylmethyl group also adds to its versatility in synthetic applications, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

1-[bromo(phenyl)methyl]-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrI/c14-13(10-5-2-1-3-6-10)11-7-4-8-12(15)9-11/h1-9,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMECBWGZAJVMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.